

# Terbium-161 for Neuroendocrine Tumor Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Terbium-161 |           |  |  |  |
| Cat. No.:            | B1209772    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Terbium-161** (Tb-161), a promising radionuclide for the treatment of neuroendocrine tumors (NETs). It covers the production, mechanism of action, and preclinical and clinical evaluation of Tb-161-based radiopharmaceuticals, with a focus on somatostatin receptor (SSTR)-targeted therapy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of nuclear medicine and oncology.

### **Introduction to Terbium-161 in NET Therapy**

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that often overexpress somatostatin receptors (SSTRs).[1] This characteristic has been successfully exploited for both diagnosis and therapy using radiolabeled somatostatin analogues in a practice known as Peptide Receptor Radionuclide Therapy (PRRT). While Lutetium-177 (Lu-177) based PRRT, such as [177Lu]Lu-DOTATATE, is an established treatment for NETs, there is a clinical need for more potent therapeutic options to improve patient outcomes and overcome treatment resistance.[2]

**Terbium-161** has emerged as a compelling alternative to Lu-177 due to its unique decay properties.[3] It not only emits medium-energy beta particles, similar to Lu-177, but also a significant number of low-energy conversion and Auger electrons.[4][5] These short-range electrons are highly effective at delivering a high radiation dose to targeted cells, making Tb-



161 particularly promising for eliminating micrometastases and single cancer cells that may escape the effects of beta radiation alone.[6][7]

## Physical and Chemical Properties of Terbium-161 Production of Terbium-161

Carrier-free Tb-161 is produced in nuclear reactors through the neutron irradiation of highly enriched Gadolinium-160 (<sup>160</sup>Gd) targets.[4][7][8] The process involves the following nuclear reaction:

$$^{160}Gd (n,y) \rightarrow ^{161}Gd \rightarrow ^{161}Tb + \beta^-$$

Upon capturing a thermal neutron, <sup>160</sup>Gd is converted to the short-lived <sup>161</sup>Gd (half-life of 3.66 minutes), which then rapidly decays via beta emission to <sup>161</sup>Tb.[9][10] The resulting Tb-161 can be chemically separated from the gadolinium target material to produce a high-purity product suitable for medical use.[7][11]

### **Decay Characteristics**

**Terbium-161** decays to the stable Dysprosium-161 (<sup>161</sup>Dy) with a half-life of 6.953 days.[4][9] Its decay emissions are what make it a potent theranostic radionuclide.

| Property                     | Value                                               |
|------------------------------|-----------------------------------------------------|
| Half-life                    | 6.953 days[4]                                       |
| Primary Decay Mode           | Beta (β <sup>-</sup> ) emission[9]                  |
| Average Beta Energy          | 154 keV[12]                                         |
| Gamma Emissions              | 48.9 keV (17%), 74.6 keV (10%)[12]                  |
| Auger & Conversion Electrons | Significant emission of low-energy electrons[4] [5] |

The gamma emissions of Tb-161 are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, allowing for patient-specific dosimetry and treatment monitoring.[4] The co-emission of Auger and conversion electrons is a key therapeutic



advantage, as these electrons deposit their energy over very short distances, leading to a high localized radiation dose.[5][13]

### **Mechanism of Action in Neuroendocrine Tumors**

The therapeutic efficacy of Tb-161 in NETs is based on targeted delivery of radiation to tumor cells that overexpress SSTRs.[13] This is achieved by chelating Tb-161 to a somatostatin analogue, such as DOTATOC or DOTATATE, to form a radiopharmaceutical.[6]

### **Somatostatin Receptor Signaling**

Somatostatin receptors are G-protein coupled receptors that, upon activation by somatostatin or its analogues, initiate a signaling cascade that can inhibit hormone secretion and cell proliferation.[14][15] The binding of the radiolabeled somatostatin analogue to SSTRs on the surface of NET cells leads to the internalization of the radiopharmaceutical.[12]





Click to download full resolution via product page

### **Radiation-Induced Cell Killing**

Once internalized, the decay of Tb-161 releases beta particles and a cascade of Auger and conversion electrons directly within or in close proximity to the tumor cell.[7][12]

 Beta Particles: These electrons have a longer range (in millimeters) and are effective in killing tumor cells within a larger tumor mass.[7]



 Auger and Conversion Electrons: These have a very short range (in nanometers to micrometers) and deposit a high amount of energy in a small volume, leading to highly localized and potent cell killing.[5] This is particularly advantageous for eradicating micrometastases and individual cancer cells.[6][7]

The high linear energy transfer (LET) of these short-ranged electrons results in complex DNA damage, including double-strand breaks, which are difficult for cancer cells to repair, ultimately leading to apoptosis.[12]



Click to download full resolution via product page

### **Preclinical Evaluation**

A significant body of preclinical research has demonstrated the therapeutic potential of Tb-161 labeled somatostatin analogues in NET models. These studies have consistently shown the superiority of Tb-161 over Lu-177.



### **In Vitro Studies**

In vitro studies using SSTR-positive cancer cell lines have been crucial in establishing the enhanced cytotoxicity of Tb-161.

Table 1: In Vitro Efficacy of Tb-161 vs. Lu-177 Labeled Somatostatin Analogues

| Radiopharmac<br>eutical             | Cell Line | Endpoint       | Fold Increase<br>in Potency<br>(Tb-161 vs. Lu-<br>177) | Reference |
|-------------------------------------|-----------|----------------|--------------------------------------------------------|-----------|
| [ <sup>161</sup> Tb]Tb-<br>DOTATOC  | AR42J     | Cell Viability | ~5-fold                                                | [12]      |
| [ <sup>161</sup> Tb]Tb-DOTA-<br>LM3 | AR42J     | Cell Viability | 102-fold                                               | [12]      |
| [161Tb]Tb-SSTR2<br>analogues        | Various   | Cell Viability | at least 5-fold                                        | [16]      |

### **In Vivo Studies**

Animal models of NETs have been used to evaluate the biodistribution, dosimetry, and therapeutic efficacy of Tb-161 radiopharmaceuticals.

Table 2: Summary of In Vivo Preclinical Studies



| Radiopharmaceutic al                                                     | Animal Model             | Key Findings                                                                                                      | Reference |
|--------------------------------------------------------------------------|--------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| [ <sup>161</sup> Tb]Tb-DOTA-LM3                                          | AR42J tumor-bearing mice | Significantly more effective in delaying tumor growth and prolonging survival compared to [177Lu]Lu-DOTA-LM3.     | [12][17]  |
| [ <sup>161</sup> Tb]Tb-DOTATOC                                           | AR42J tumor-bearing mice | Therapeutic<br>advantage over<br>[ <sup>177</sup> Lu]Lu-DOTATOC.                                                  | [12]      |
| [ <sup>161</sup> Tb]Tb-DOTA-LM3<br>& [ <sup>161</sup> Tb]Tb-<br>DOTATATE | Immunocompetent<br>mice  | Well-tolerated at therapeutic activity levels. Hematologic changes were more pronounced with the SSTR antagonist. | [18]      |
| [ <sup>161</sup> Tb]Tb-DOTATOC &<br>[ <sup>161</sup> Tb]Tb-DOTA-LM3      | AR42J tumor-bearing mice | Identical pharmacokinetic profiles to their Lu-177 counterparts.                                                  | [19]      |

### **Clinical Development**

The promising preclinical data has led to the initiation of clinical trials to evaluate the safety and efficacy of Tb-161 based PRRT in patients with NETs.

A proof-of-concept clinical trial is being conducted at the University Hospital, Basel, Switzerland, to compare the therapeutic index of [161Tb]Tb-DOTA-LM3 with the standard treatment, [177Lu]Lu-DOTATOC, in patients with gastroenteropancreatic NETs (GEP-NETs).[20] This Phase 1 trial is enrolling patients with metastasized, non-secreting G1 and G2 GEP-NETs. [2][20] Another clinical trial is underway for patients with metastasized neuroendocrine tumors. [2][21]



Early results from first-in-human studies have shown that [161Tb]Tb-DOTATOC can be safely administered with excellent tumor targeting and high radiation absorption in cancer cells.[6]

### **Experimental Protocols**

Detailed methodologies are critical for the advancement of research in this field. Below are generalized protocols for key experiments cited in the literature.

## Radiolabeling of DOTA-conjugated Peptides with Terbium-161

This protocol describes a standard method for radiolabeling peptides such as DOTATATE with Tb-161.

- Preparation: In a reaction vial, combine a sodium acetate buffer with quenchers like ascorbic acid and gentisic acid to prevent radiolysis.[16]
- Addition of Reagents: Add the DOTA-conjugated peptide and [¹¹¹Tb]TbCl₃ to the buffered solution.[16][22]
- Incubation: Incubate the reaction mixture at 90-95°C for 10-25 minutes.[16][22]
- Cooling: Allow the mixture to cool to room temperature.[16][22]
- Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[8][16] A chelating agent like DTPA can be added to complex any remaining free Tb-161.[16]





Click to download full resolution via product page

### In Vitro Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effects of Tb-161 radiopharmaceuticals on cancer cells.



- Cell Culture: Culture SSTR-positive neuroendocrine tumor cells (e.g., AR42J) in appropriate media and conditions.[12]
- Treatment: Treat the cells with increasing concentrations of the Tb-161 labeled peptide and the corresponding Lu-177 labeled peptide as a comparator. Include untreated cells as a control.[12]
- Incubation: Incubate the treated cells for a specified period (e.g., 4 days).[23]
- Viability Assessment: Measure cell viability using a standard assay, such as the MTT or MTS assay, which measures metabolic activity.[12]
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) for each radiopharmaceutical to compare their potency.[12]

### In Vivo Biodistribution Study

This protocol describes how to determine the distribution of a Tb-161 radiopharmaceutical in an animal model.

- Animal Model: Use tumor-bearing mice (e.g., nude mice with xenografted AR42J tumors).
   [12][19]
- Injection: Inject a defined activity of the Tb-161 labeled peptide into the mice, typically via tail vein injection.[12]
- Time Points: At various time points post-injection (e.g., 2, 24, 48 hours), euthanize groups of mice.[19]
- Organ Harvesting: Dissect and collect major organs and tissues of interest, including the tumor.[19]
- Activity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.[19]
- Data Calculation: Express the data as the percentage of the injected activity per gram of tissue (%IA/g).[24]



### **Future Directions**

The investigation of Tb-161 for the treatment of neuroendocrine tumors is a rapidly advancing field. Future research will likely focus on:

- Completion of Clinical Trials: Results from ongoing and future clinical trials will be critical to establish the safety and efficacy of Tb-161 based PRRT in humans.
- Combination Therapies: Exploring the synergistic effects of Tb-161 PRRT with other cancer treatments, such as chemotherapy or immunotherapy.
- Novel Targeting Vectors: Developing new peptides or other targeting molecules to deliver Tb-161 to a wider range of tumors or to improve tumor-to-organ ratios.
- Dosimetry and Treatment Planning: Refining imaging and dosimetry techniques to personalize Tb-161 therapy for individual patients.

### Conclusion

**Terbium-161** represents a significant advancement in the field of radionuclide therapy for neuroendocrine tumors. Its unique decay characteristics, particularly the emission of Auger and conversion electrons, offer the potential for enhanced therapeutic efficacy, especially against micrometastatic disease. Preclinical studies have consistently demonstrated its superiority over the current standard, Lu-177. With ongoing clinical trials, Tb-161 is poised to become a valuable new tool in the oncologist's armamentarium, offering hope for improved outcomes for patients with neuroendocrine tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]

### Foundational & Exploratory





- 3. netrf.org [netrf.org]
- 4. Terbium-161 | NRG PALLAS [nrgpallas.com]
- 5. thno.org [thno.org]
- 6. theranos.care [theranos.care]
- 7. To Advance Cancer Therapy, University Starts Producing Terbium-161 | Department of Energy [energy.gov]
- 8. edhmed.com [edhmed.com]
- 9. 161Tb [prismap.eu]
- 10. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 11. To Advance Cancer Therapy, University Starts Producing Terbium-161 | NIDC: National Isotope Development Center [isotopes.gov]
- 12. Combination of terbium-161 with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 13. theranos.care [theranos.care]
- 14. Role of Somatostatin Signalling in Neuroendocrine Tumours PMC [pmc.ncbi.nlm.nih.gov]
- 15. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1--molecular pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of terbium-161 with somatostatin receptor antagonists-a potential paradigm shift for the treatment of neuroendocrine neoplasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. netrf.org [netrf.org]
- 21. Terbium-161: New radionuclide for targeted cancer therapy hits clinical trials [sciencex.com]
- 22. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]



- 23. Preclinical efficacy safety and evaluation of [161Tb]Tb-ART-101 as next generation PSMA-targeted radiopharmaceutical for advanced prostate cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Terbium-161 for Neuroendocrine Tumor Treatment: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1209772#investigating-terbium-161-for-neuroendocrine-tumor-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com